N-(4-methylbenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

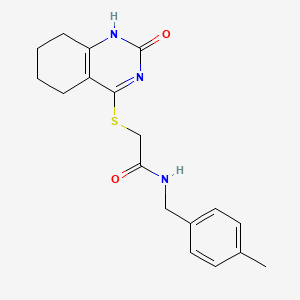

N-(4-Methylbenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a thioacetamide-quinazolinone hybrid compound characterized by a hexahydroquinazolinone core linked to a 4-methylbenzyl-substituted acetamide via a sulfur bridge.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-12-6-8-13(9-7-12)10-19-16(22)11-24-17-14-4-2-3-5-15(14)20-18(23)21-17/h6-9H,2-5,10-11H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHXHVVLYZTXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, especially in the context of antibacterial properties and interactions with various biological pathways. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C22H27N3O3S

- Molecular Weight : 413.5 g/mol

- CAS Number : 899993-44-3

This compound features a thioacetamide moiety linked to a hexahydroquinazoline ring, which is crucial for its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thioacetamide derivatives, including this compound. The mechanism of action appears to involve inhibition of bacterial growth through interference with key metabolic pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thioacetamide and quinazoline components can significantly affect antibacterial efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Introduction of methyl groups on the thioacetamide linker | Generally decreases antibacterial activity |

| Alterations in the aryl substituents | Can enhance activity depending on the electronic properties |

The compound is believed to act as a prodrug that requires activation by specific enzymes such as cysteine synthase A (CysK). This enzyme plays a critical role in bacterial metabolism and is linked to the folate biosynthetic pathway. By forming a false substrate with CysK, the compound disrupts normal bacterial function and inhibits growth.

Case Studies

- Study on E. coli Inhibition : A study published in Molecules detailed how thioacetamide derivatives effectively inhibited E. coli growth through their interaction with CysK. The minimum inhibitory concentration (MIC) values were determined for various analogs, demonstrating significant antibacterial activity against resistant strains .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption profiles and metabolic stability in vitro. These properties are essential for developing effective therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Hexahydroquinazolinone Derivatives

- N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide ():

- This analog replaces the acetamide group with a butanamide chain and substitutes the 4-methylbenzyl with a 4-fluorophenyl group.

- Key Difference : The elongated alkyl chain (butanamide vs. acetamide) and fluorophenyl substituent enhance binding affinity to the MMP-9 HPX domain (KD = 320 nM), suggesting that chain length and electronegative substituents improve target selectivity .

- Biological Impact : Demonstrated inhibition of tumor growth and metastasis in preclinical models .

Sulfamoylphenyl-Quinazolinone Derivatives ():

- Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5).

- Key Difference: The sulfamoylphenyl group replaces the hexahydroquinazolinone core, introducing a sulfonamide moiety known for enhancing solubility and bioactivity.

- Physical Properties : Higher melting points (e.g., 269–315.5°C) compared to the target compound’s analogs, indicating increased thermal stability due to hydrogen-bonding interactions from the sulfamoyl group .

Substituent Effects on Acetamide Moieties

N-(4-Substituted Benzyl) Analogs ():

- 4-Methylbenzyl vs.

- 4-Methoxyphenyl : The methoxy group in Compound 9 () contributes to higher yields (90%) and moderate melting points, suggesting favorable synthetic accessibility .

MMP-9 Inhibition ():

- N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide : Exhibits potent MMP-9 inhibition (KD = 320 nM) and disrupts integrin-CD44-EGFR signaling, a mechanism absent in the target compound’s current data .

Antioxidant and Cytotoxic Potential ():

- N-(4-Substituted Benzyl)-2-amino-thiazoles/thiadiazoles: These analogs demonstrate significant antioxidant activity, attributed to the thiazole/thiadiazole ring’s redox-active nature. The target compound’s thioacetamide-quinazolinone hybrid may similarly act as a radical scavenger, though experimental validation is needed .

Analytical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.